(Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile
Description
Properties
IUPAC Name |
(Z)-3-chloro-3-(3-fluorophenyl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClFN/c10-9(4-5-12)7-2-1-3-8(11)6-7/h1-4,6H/b9-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCYOZPXZHBKBL-WTKPLQERSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=CC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C(=C/C#N)/Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Synthesis from 3′-Fluoroacetophenone
The most widely documented method involves a two-step reaction sequence starting from 3′-fluoroacetophenone, as reported in patent WO 2009133389.
- Formylation : 3′-Fluoroacetophenone undergoes formylation with phosphoryl chloride (POCl₃) in dimethylformamide (DMF).
- Cyanoalkylation : Intermediate treatment with hydroxylamine hydrochloride yields the target Z-isomer.
| Parameter | Details |
|---|---|
| Starting material | 3′-Fluoroacetophenone (80.0 g, 0.579 mol) |
| Solvent | DMF (560 mL + 240 mL) |
| Reagents | POCl₃ (92.50 mL, 1.01 mol), NH₂OH·HCl (45.17 g, 0.637 mol) |
| Temperature | 39–45°C during POCl₃ addition; 40°C overnight for reaction completion |
| Workup | Quenched with water, cooled to 5°C, filtered, and dried |
| Yield | 71% (74.24 g pale yellow solid) |
- DMF acts as both solvent and catalyst.
- Temperature control during POCl₃ addition prevents side reactions.
- Stereochemical integrity of the Z-isomer is maintained via kinetic control during cyanoalkylation.
Alternative Pathways for Acrylonitrile Derivatives
While no direct alternatives for the Z-isomer are documented in the provided sources, general acrylonitrile synthesis principles suggest potential routes:
- Aroylacetonitriles react with aldehydes under basic conditions to form α,β-unsaturated nitriles. For example, benzoylacetonitrile and phenylglyoxal produce furanyl-acrylonitriles in toluene with triethylamine (TEA) and tert-butyl hydroperoxide (TBHP).
- Applicability : Requires tailored substrates but could be adapted for fluorophenyl analogs.
b. Michael Addition–Cyclization
- β-Ketonitriles (e.g., 3-chloropropenal derivatives) undergo iodine-mediated cyclization with aqueous ammonia.
- Example : 3-Chloropropenal, iodine, and NH₃ in dichloromethane yield β-ketonitriles, though this method primarily targets 4-fluorophenyl analogs.
Stereochemical Control Considerations
The Z-configuration is stabilized by intramolecular hydrogen bonding between the hydroxyl and carbonyl groups, as observed in structurally related acrylonitriles. For the target compound:
- Stereoselectivity : Achieved via low-temperature reaction conditions and rapid quenching.
- Purification : Recrystallization from methanol or ethanol enhances isomeric purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Addition Reactions: The acrylonitrile moiety can participate in addition reactions with nucleophiles, leading to the formation of substituted nitriles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and catalysts (e.g., palladium on carbon). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures to optimize yield and selectivity.
Major Products Formed
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
(Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile serves as a versatile building block in organic synthesis. It is utilized in the preparation of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity allows it to participate in multiple chemical reactions, making it a valuable intermediate in synthetic pathways.
Table 1: Synthesis Applications
| Application Area | Description |
|---|---|
| Organic Synthesis | Intermediate for synthesizing complex molecules |
| Polymer Chemistry | Used in the development of specialty polymers |
| Agrochemical Production | Precursor for synthesizing agricultural chemicals |
Biological Applications
Antimicrobial Properties
Research indicates that this compound exhibits potential antimicrobial activity. Studies suggest that it may disrupt bacterial cell membranes, leading to cell death. This property is being explored for developing new antibacterial agents.
Anticancer Activity
The compound has shown promising results in anticancer research. In vitro studies reveal that it can induce cytotoxic effects on various cancer cell lines through mechanisms such as cell cycle arrest and the generation of reactive oxygen species.
Table 2: Biological Activity Data
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| HCT116 | 6.76 | G1/S phase arrest |
| A549 | 193.93 | Apoptosis via reactive oxygen species |
Medicinal Chemistry
Drug Development
Due to its biological activities, this compound is being investigated for potential therapeutic applications. Its ability to modulate biological pathways positions it as a candidate for drug development targeting various diseases, particularly cancers.
Case Studies
Case Study 1: Colon Cancer Treatment
A study focused on colon cancer demonstrated significant cytotoxicity of this compound against HCT116 cells. The mechanism involved ROS generation and modulation of the cell cycle, highlighting its potential as a chemotherapeutic agent.
Case Study 2: Antimicrobial Efficacy
Another investigation evaluated the compound's effectiveness against several bacterial strains, revealing promising results in inhibiting growth. This suggests further exploration into its use as an antibiotic agent.
Mechanism of Action
The mechanism of action of (Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and fluorophenyl groups enhances its binding affinity and selectivity towards these targets. The acrylonitrile moiety can undergo further chemical transformations within biological systems, leading to the formation of active metabolites that exert their effects through various biochemical pathways.
Comparison with Similar Compounds
Table 1: Bioactivity Comparison
Structural and Spectral Differences
- (Z)-3-(2-Chloro-6-fluorophenyl)-2-(4-(trifluoromethyl)phenyl)acrylonitrile (1f2j) : Features a trifluoromethyl group, leading to distinct ¹³C NMR shifts (e.g., 125.27 ppm for C2-CF₃) compared to the target compound’s 113.8 ppm nitrile carbon .
- (Z)-3-(1H-Indol-3-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile : The indole and trimethoxyphenyl groups contribute to a planar crystal structure stabilized by hydrogen bonding, as revealed by X-ray diffraction .
Table 2: NMR Data Comparison
Biological Activity
(Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile is an organic compound with a molecular formula of C₉H₅ClFN and a molecular weight of approximately 181.59 g/mol. This compound features a unique structure characterized by a chlorinated and fluorinated phenyl group attached to an acrylonitrile backbone. Its biological activity remains largely unexplored, but preliminary findings suggest potential applications in various scientific fields, particularly in medicinal chemistry and synthetic organic chemistry.
Structural Characteristics
The compound exhibits geometric isomerism, specifically the Z configuration, where the substituents on the double bond are on the same side. This structural feature plays a crucial role in its chemical behavior and biological activity.
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| (Z)-3-chloro-3-(4-fluorophenyl)acrylonitrile | Similar Z configuration but different phenyl substitution | Potentially different biological activity |
| 4-Chloro-3-fluorobenzonitrile | Contains a nitrile but lacks double bond geometry | May exhibit different reactivity patterns |
| 2-Chloro-2-(4-fluorophenyl)acetonitrile | Different positioning of chlorine and fluorine | Unique steric hindrance affecting reactivity |
While the specific mechanism of action for this compound has not been extensively documented, its reactivity can be attributed to the presence of the chloro and fluorophenyl groups. These groups influence electron density and reactivity of the acrylonitrile moiety, allowing interactions with various molecular targets through nucleophilic and electrophilic reactions.
Cytotoxicity and Antitumor Potential
Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, compounds like 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile have shown significant apoptotic action through inhibition of anti-apoptotic proteins, suggesting that this compound might have similar properties .
In vitro assays using similar acrylonitrile derivatives have demonstrated their ability to induce cell cycle arrest and apoptosis in cancer cell lines such as HCT116. For example, another compound in this class caused significant cell accumulation in the G1/S phase, indicating its potential as an antitumor agent .
Case Studies
- Synthesis and Activity : A study synthesized this compound from 3′-fluoroacetophenone using phosphoryl chloride in N,N-dimethylformamide (DMF). The resulting compound was evaluated for its reactivity patterns and potential biological applications .
- Comparative Analysis : Research comparing various acrylonitrile derivatives indicated that small structural changes can lead to significant differences in biological activity. This highlights the importance of further investigation into this compound to explore its unique properties .
Q & A
Q. What are the recommended methods for synthesizing (Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile with high stereochemical purity?
Stereoselective synthesis of this compound requires careful control of reaction conditions. A three-step approach involving cyanoenamine intermediates (e.g., β-chloroacrylonitrile derivatives) is effective, as demonstrated in studies of analogous acrylonitrile systems. Key steps include:
Q. How can spectroscopic techniques be optimized for characterizing this compound?
A multi-technique approach is critical:
- NMR : ¹H and ¹³C NMR with deuterated solvents (e.g., CDCl₃) to resolve aromatic proton splitting patterns and confirm substituent positions.
- X-ray diffraction : Single-crystal analysis (e.g., Cu-Kα radiation) resolves stereochemistry and bond angles, with data-to-parameter ratios >12.6 ensuring reliability .
- HR-MS : High-resolution mass spectrometry (e.g., ESI-TOF) validates molecular weight and isotopic patterns, particularly for halogenated derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions (e.g., RRKM theory) and experimental observations in reaction pathways?
Discrepancies, such as undetected predicted products (e.g., CH₂O in O(³P) + acrylonitrile reactions), arise from:
- Intersystem crossing (ISC) : Triplet-to-singlet surface transitions may redirect reaction flux, as shown in studies where 87% of flux shifted to singlet pathways .
- Jacobian transformations : Unfavorable center-of-mass to lab-frame conversions reduce sensitivity to low-yield products.
- Methodological adjustments : Combine crossed molecular beam experiments with time-of-flight (TOF) spectrometry to detect transient intermediates, supplemented by RRKM-calculated branching ratios .
Q. What experimental design strategies optimize photocatalytic degradation parameters for acrylonitrile derivatives?
Box-Behnken design (BBD) is highly effective for multivariate optimization:
- Variables : pH, catalyst loading (e.g., TiO₂/H₂O₂), and irradiation time.
- Response surface methodology (RSM) : Models interactions between variables, achieving >95% degradation efficiency for acrylonitrile analogs.
- Validation : Confirm via HPLC or GC-MS to quantify intermediates (e.g., chlorinated byproducts) .
Q. How do DFT calculations enhance understanding of electronic properties and reactivity?
Density functional theory (DFT) provides insights into:
- Molecular electrostatic potential (MEP) : Identifies electrophilic/nucleophilic sites (e.g., cyano group reactivity).
- Frontier orbitals : HOMO-LUMO gaps predict charge-transfer behavior, critical for applications in fluorophores or photopolymerization.
- Reaction pathways : Transition-state analysis clarifies stereochemical outcomes and activation barriers, as demonstrated in anthracene-based acrylonitrile studies .
Environmental and Safety Considerations
Q. What methodologies are recommended for assessing environmental impact given limited ecotoxicological data?
For understudied compounds like this acrylonitrile derivative:
- Read-across analysis : Use data from structurally similar compounds (e.g., 3-chlorophenanthrene) to estimate persistence, bioaccumulation, and toxicity.
- QSAR modeling : Quantitative structure-activity relationships predict biodegradability and aquatic toxicity.
- In silico tools : EPI Suite or TEST software can approximate physicochemical properties (e.g., log Kow) to guide risk assessments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
